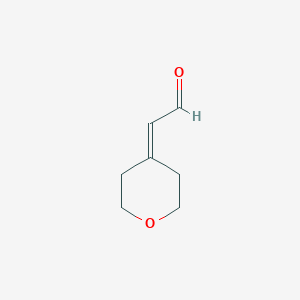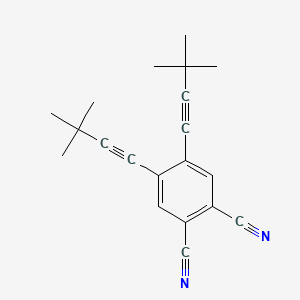
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is an organic compound with a complex structure that includes two nitrile groups and two butynyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3,3-dimethyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The butynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- exerts its effects involves interactions with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the butynyl groups can participate in π-π interactions or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile: A simpler compound with only nitrile groups attached to the benzene ring.
Tetrafluorophthalonitrile: Contains fluorine atoms in addition to nitrile groups, offering different reactivity and properties.
1,2-Benzenedicarbonitrile, 4,5-diamino-: Features amino groups instead of butynyl groups, leading to different chemical behavior.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is unique due to the presence of both nitrile and butynyl groups, which provide a combination of reactivity and structural features not found in simpler analogs. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
175883-84-8 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4,5-bis(3,3-dimethylbut-1-ynyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H20N2/c1-19(2,3)9-7-15-11-17(13-21)18(14-22)12-16(15)8-10-20(4,5)6/h11-12H,1-6H3 |
Clave InChI |
LGGNDTYLNMRNDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=CC(=C(C=C1C#CC(C)(C)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


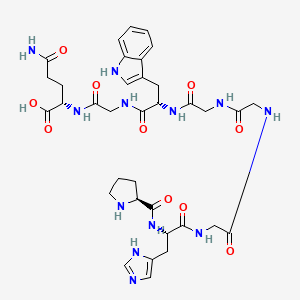
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
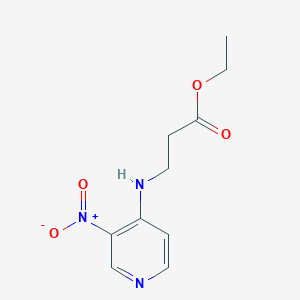
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)

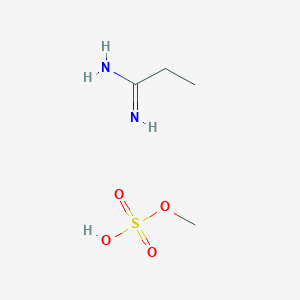
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
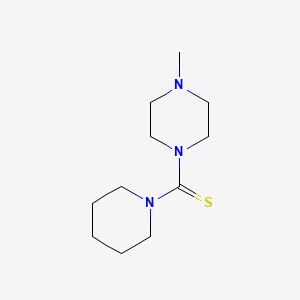


![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
